L-DOPA-2,5,6-d3

Description

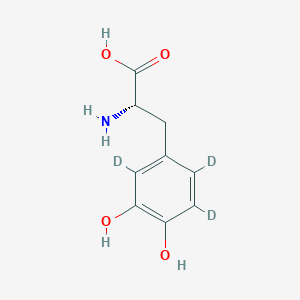

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRDQBEARUVNC-UOCCHMHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425998 | |

| Record name | 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53587-29-4 | |

| Record name | 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Dopa-ring-d3, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-DOPA-2,5,6-d3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-DOPA-2,5,6-d3, a deuterated isotopologue of L-DOPA (Levodopa). This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as an internal standard in analytical methodologies. Experimental protocols and metabolic pathways are described to support its use in research and development.

Chemical Structure and Identification

L-DOPA-2,5,6-d3 is a stable isotope-labeled version of L-DOPA, where three hydrogen atoms on the phenyl ring have been replaced by deuterium atoms at positions 2, 5, and 6. This substitution results in a mass shift of +3 Da compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(2,5,6-trideuterio-3,4-dihydroxyphenyl)propanoic acid[1][2] |

| CAS Number | 53587-29-4[1][3] |

| Molecular Formula | C₉H₈D₃NO₄[1][3] |

| SMILES | [2H]c1c([2H])c(C--INVALID-LINK--C(O)=O)c([2H])c(O)c1O[1] |

| InChI Key | WTDRDQBEARUVNC-UOCCHMHCSA-N |

Physicochemical and Isotopic Properties

The physical and chemical properties of L-DOPA-2,5,6-d3 are very similar to those of its non-deuterated counterpart, L-DOPA. However, the increased mass is a critical feature for its analytical applications.

Table 2: Physicochemical and Isotopic Data

| Property | Value | Source(s) |

| Molecular Weight | 200.21 g/mol | [1][2][3] |

| Exact Mass | 200.08763807 Da | [2] |

| Melting Point | 292 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | |

| Optical Activity | [α]27/D −11.5° (c = 5 in 1 M HCl) | |

| Solubility | Sparingly soluble in water; Freely soluble in 1 M HCl. | [4][5] |

| Storage Conditions | 2-8°C, protected from light | [6] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | >95% (HPLC) | [1] |

| Mass Shift | M+3 |

Synthesis of L-DOPA-2,5,6-d3

The synthesis of ring-deuterated L-DOPA, such as [2′,5′,6′-²H₃]-L-DOPA, can be achieved through an acid-catalyzed isotopic exchange.[7]

General Synthesis Protocol

A common method involves the isotopic exchange between L-DOPA and deuterated water (D₂O) under acidic conditions.[7]

Experimental Protocol: Acid-Catalyzed Isotopic Exchange

-

Reaction Setup: Dissolve L-DOPA in a solution of deuterated hydrochloric acid (DCl) in heavy water (D₂O). A typical concentration might be 6 M DCl/D₂O.[8]

-

Heating: Place the solution in a sealed glass ampoule and heat at an elevated temperature (e.g., 100-120°C) for a prolonged period (e.g., 72 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring.[8]

-

Purification: After the reaction, the product is cooled. The solvent is removed under vacuum. The resulting deuterated L-DOPA is then purified, for example, by recrystallization.

-

Verification: The final product's isotopic incorporation and purity are confirmed using techniques such as ¹H NMR spectroscopy (to observe the disappearance of signals from the ring protons) and mass spectrometry (to confirm the M+3 mass shift).[7]

Below is a logical workflow for the synthesis process.

Metabolic Pathway of L-DOPA

L-DOPA-2,5,6-d3 is expected to follow the same primary metabolic pathways as its non-deuterated counterpart. L-DOPA is a precursor to the neurotransmitter dopamine.[9] Its metabolism is primarily governed by two enzymes: Aromatic L-amino acid decarboxylase (AADC) and Catechol-O-methyltransferase (COMT).[10]

-

Decarboxylation: AADC converts L-DOPA to dopamine. This is the main therapeutic pathway for Parkinson's disease treatment.[9]

-

O-methylation: COMT converts L-DOPA to 3-O-methyldopa (3-OMD).[10]

Dopamine itself is further metabolized by monoamine oxidase (MAO) and COMT into homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[11]

Pharmacokinetics: Deuterated vs. Non-deuterated L-DOPA

Deuteration can alter the pharmacokinetic profile of a drug, often by slowing its metabolism due to the kinetic isotope effect.[12] A clinical study comparing a deuterated L-DOPA (SD-1077, deuterated on the side chain) with standard L-DOPA in healthy volunteers provided valuable insights. While the peripheral pharmacokinetics of the parent drug were similar, significant differences were observed in its metabolites.[11][13]

Table 3: Comparative Pharmacokinetic Parameters (Deuterated vs. Non-deuterated L-DOPA)

| Parameter | Analyte | Geometric Mean Ratio (Deuterated/Non-deuterated) | 90% CI | P-value |

| Cₘₐₓ | L-DOPA | 0.884 | 0.759–1.031 | - |

| AUC₀₋ₜ | L-DOPA | 0.895 | 0.841–0.953 | - |

| Cₘₐₓ | Dopamine | 1.80 | 1.45–2.24 | 0.0005 |

| AUC₀₋ₜ | Dopamine | 2.06 | 1.68–2.52 | <0.0001 |

| Cₘₐₓ | 3-OMD | 1.19 | 1.15–1.23 | <0.0001 |

| AUC₀₋ₜ | 3-OMD | 1.31 | 1.27–1.36 | <0.0001 |

Data adapted from a study on SD-1077, a side-chain deuterated L-DOPA.[13][14]

The study showed that after administration of deuterated L-DOPA, the systemic exposure (Cₘₐₓ and AUC) to its metabolite dopamine was significantly higher, suggesting a slower metabolic breakdown of deuterated dopamine by MAO.[11][13] Similarly, exposure to the COMT metabolite 3-OMD was also increased.[13]

Application in Quantitative Analysis

The primary application of L-DOPA-2,5,6-d3 is as an internal standard (IS) for the accurate quantification of L-DOPA in biological matrices (e.g., plasma, urine) and other samples (e.g., plants) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17] Its utility stems from its near-identical chemical behavior and chromatographic retention time to L-DOPA, while being clearly distinguishable by its higher mass.

Experimental Protocol: Quantification of L-DOPA in Human Plasma

This protocol outlines a typical workflow for analyzing L-DOPA in plasma using L-DOPA-2,5,6-d3 as an internal standard.

1. Sample Preparation (Protein Precipitation) [16]

-

Dispense 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of a 10% trifluoroacetic acid (TFA) solution containing the internal standard, L-DOPA-d3 (e.g., at a concentration of 200 µg/L).

-

Vortex the sample for 10 seconds to mix and precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions [16][18]

-

HPLC System: Agilent 1100 or similar.[19]

-

Column: Synergi Hydro-RP (250 x 2 mm, 4 µm) or similar C18 column.[19]

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile/Methanol (e.g., 75/25 v/v) with 0.1% Formic Acid

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Varian 500-MS, API 4000).[18][19]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[19]

-

MRM Transitions:

3. Quantification The concentration of endogenous L-DOPA is calculated based on the peak area ratio of the analyte (L-DOPA) to the internal standard (L-DOPA-d3).[17]

The workflow for this analytical application is visualized below.

References

- 1. L-DOPA-2,5,6-d3 | CAS 53587-29-4 | LGC Standards [lgcstandards.com]

- 2. L-DOPA-d3 | C9H11NO4 | CID 12297005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Levodopa | 59-92-7 [chemicalbook.com]

- 6. L-DOPA (ring-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dopamine - Wikipedia [en.wikipedia.org]

- 10. diva-portal.org [diva-portal.org]

- 11. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples [mdpi.com]

- 17. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oaji.net [oaji.net]

- 19. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 20. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Strategy: Acid-Catalyzed Hydrogen-Deuterium Exchange

An In-depth Technical Guide to the Synthesis and Purification of L-DOPA-2,5,6-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust methodology for the synthesis and purification of L-DOPA-2,5,6-d3 (Deuterated Levodopa). The stable isotope-labeled L-DOPA is a critical tool in pharmaceutical research, particularly for use as an internal standard in quantitative mass spectrometry-based assays and in metabolic studies to investigate the pharmacokinetics of Levodopa without altering its fundamental biochemical activity.[][2][3][4] This document outlines a detailed protocol based on established chemical principles for deuterium labeling and chromatographic purification.

The synthesis of L-DOPA-2,5,6-d3 is achieved through a direct, acid-catalyzed hydrogen-isotope exchange (HIE) reaction on the aromatic ring of L-DOPA.[4][5] In this reaction, the electron-rich catechol ring of L-DOPA is activated towards electrophilic substitution by deuterons (D+). By conducting the reaction in a deuterated medium under heat, the protons at the ortho and para positions relative to the hydroxyl groups (positions 2, 5, and 6) are exchanged for deuterons.

The primary deuterium source is deuterated water (D₂O), and the catalyst is a strong deuterated acid, such as deuterium chloride (DCl) in D₂O.[6][7] This method is efficient for labeling aromatic rings activated by electron-donating groups.

Synthesis Pathway Diagram

Caption: Acid-catalyzed synthesis of L-DOPA-2,5,6-d3.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| L-DOPA | ≥98% | Sigma-Aldrich |

| Deuterium Chloride (DCl) Solution | 35 wt. % in D₂O | Cambridge Isotope Laboratories |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Laboratories |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Fisher Scientific |

| Methanol (MeOH) | HPLC Grade | VWR |

| Acetonitrile (ACN) | HPLC Grade | VWR |

| Formic Acid | LC-MS Grade | Thermo Fisher Scientific |

| Deionized Water | 18.2 MΩ·cm | Millipore System |

Synthesis Protocol: L-DOPA-2,5,6-d3

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-DOPA (5.0 g, 25.3 mmol).

-

Deuteration: To the flask, add 20 mL of a 6 M solution of DCl in D₂O.

-

Reaction Conditions: Heat the mixture to 100-110 °C and maintain vigorous stirring for 24-48 hours under an inert atmosphere (e.g., Nitrogen or Argon). The progress of the exchange can be monitored by taking small aliquots and analyzing them via ¹H NMR or LC-MS.

-

Quenching and Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly neutralize the solution to a pH of approximately 7.0 by the careful addition of a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

-

Isolation: Collect the crude solid product by vacuum filtration, washing with cold deionized water (3 x 20 mL) and then with a small amount of cold methanol.

-

Drying: Dry the crude product under high vacuum at 60 °C for 12 hours.

Purification Strategy

A multi-step purification process is employed to ensure high chemical and enantiomeric purity of the final product. The process involves an initial recrystallization to remove bulk impurities, followed by preparative High-Performance Liquid Chromatography (HPLC) for fine purification and chiral separation.

Purification Workflow Diagram

Caption: Multi-step workflow for the purification of L-DOPA-2,5,6-d3.

Purification Protocol

-

Recrystallization: Dissolve the crude, dried L-DOPA-d3 in a minimal amount of hot deionized water. Add ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate crystallization. Collect the purified crystals by vacuum filtration.

-

Preparative HPLC:

-

System: A preparative HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase column is essential to separate the desired L-enantiomer from any D-enantiomer that may have formed due to racemization.[5][8] An example would be a Chiralpak® series column.

-

Mobile Phase: A typical mobile phase for chiral separation of DOPA is an isocratic mixture of an alcohol (e.g., methanol or ethanol) and an acidic aqueous buffer (e.g., phosphate buffer at pH 4.5).[5]

-

Procedure: Dissolve the semi-pure solid in the mobile phase. Inject onto the preparative column and collect the fraction corresponding to the L-DOPA peak, monitoring at 280 nm.[9][10]

-

-

Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). To remove residual water, lyophilization (freeze-drying) is the preferred method. Store the final white solid product at -20 °C, protected from light and moisture.

Data and Quality Control

The identity, purity, and isotopic enrichment of the final product must be confirmed by appropriate analytical techniques.

Expected Yield and Purity

| Parameter | Expected Value | Method |

| Overall Yield | 40 - 60% | Gravimetric |

| Chemical Purity | >99% | RP-HPLC-UV (280 nm) |

| Enantiomeric Purity | >99.5% ee (L-isomer) | Chiral HPLC |

| Isotopic Enrichment | >98 atom % D | Mass Spectrometry |

| Deuterium Incorporation | 3 Deuterium atoms | High-Resolution MS |

Analytical Methods

| Method | Column | Mobile Phase | Detection |

| Purity (RP-HPLC) | C18, 4.6 x 150 mm, 5 µm | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN(Gradient Elution) | UV, 280 nm |

| Chiral Purity (HPLC) | Chiralpak IA, 4.6 x 250 mm | Isocratic: Methanol / 20mM Phosphate Buffer pH 4.0 (80:20) | UV, 280 nm |

| Identity & Isotopic Enrichment | N/A | Direct Infusion | ESI-MS (Positive Mode) |

Mass Spectrometry: The molecular weight of L-DOPA is 197.19 g/mol . The successful incorporation of three deuterium atoms will result in a molecular weight of approximately 200.21 g/mol for L-DOPA-2,5,6-d3. High-resolution mass spectrometry will confirm the exact mass and isotopic distribution.

NMR Spectroscopy: ¹H NMR can be used to confirm the disappearance of signals corresponding to the protons at the 2, 5, and 6 positions of the aromatic ring, providing direct evidence of successful deuteration.

This comprehensive guide provides a robust framework for the synthesis and purification of high-quality L-DOPA-2,5,6-d3, suitable for demanding research and development applications.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Chiral and non chiral determination of Dopa by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsit.com [ijsit.com]

- 10. pref.chiba.lg.jp [pref.chiba.lg.jp]

A Technical Guide to the Physical and Chemical Properties of Deuterated L-DOPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain. However, its long-term use is associated with motor complications, partly due to its rapid metabolism. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a promising strategy to improve the pharmacokinetic profile of L-DOPA. This technical guide provides an in-depth overview of the physical and chemical properties of deuterated L-DOPA, with a focus on its altered metabolism and the analytical methodologies used for its characterization.

Physical and Chemical Properties

The substitution of hydrogen with deuterium does not significantly alter the macroscopic physical and chemical properties of a molecule such as its solubility, pKa, or melting point. Therefore, the properties of L-DOPA can be considered a close approximation for deuterated L-DOPA. The key difference lies in the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.

Table 1: Physicochemical Properties of L-DOPA

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₄ | N/A |

| Molecular Weight | 197.19 g/mol | N/A |

| Melting Point | 276-278 °C (decomposes) | [1] |

| Solubility in water | 1.65 mg/mL (66 mg in 40 mL) | [1] |

| pKa | 2.32 (carboxyl), 8.72 (amino), 9.97, 12.4 (hydroxyl) | N/A |

| Appearance | Colorless or white crystalline powder | [1] |

The Kinetic Isotope Effect and its Impact on Metabolism

The primary rationale for deuterating L-DOPA is to leverage the kinetic isotope effect to slow down its metabolism. The C-D bond has a lower vibrational frequency and a higher dissociation energy compared to the C-H bond, making it more difficult for enzymes to break. This is particularly relevant for the metabolism of dopamine, the active metabolite of L-DOPA, which is primarily degraded by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). By deuterating the positions on the L-DOPA molecule that are susceptible to enzymatic attack after its conversion to dopamine, the metabolic rate of dopamine is reduced.

A specific example is SD-1077, a selectively deuterated L-DOPA, which is composed of approximately 90% d₃-(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl) propanoic acid and 10% d₂-(2S,3S)-2-amino-2,3-dideuterio-3-(3,4-dihydroxyphenyl) propanoic acid[1]. Preclinical and clinical studies have shown that this deuteration leads to a slower breakdown of the resulting deuterated dopamine[1][2].

Pharmacokinetics of Deuterated L-DOPA (SD-1077)

Clinical studies comparing the pharmacokinetics of SD-1077 with standard L-DOPA (both co-administered with carbidopa, a peripheral decarboxylase inhibitor) have demonstrated the impact of deuteration. While the systemic exposure to the parent drug (deuterated L-DOPA vs. L-DOPA) remains comparable, the exposure to dopamine is significantly increased.

Table 2: Pharmacokinetic Parameters of SD-1077 vs. L-DOPA in Healthy Volunteers [1][3]

| Parameter | SD-1077/Carbidopa | L-DOPA/Carbidopa | Geometric Mean Ratio (90% CI) |

| L-DOPA/SD-1077 | |||

| Cmax (ng/mL) | - | - | 88.4 (75.9-103.1) |

| AUC₀-t (ngh/mL) | - | - | 89.5 (84.1-95.3) |

| Dopamine | |||

| Cmax (pg/mL) | - | - | 180 (145-224) |

| AUC₀-t (pgh/mL) | - | - | 206 (168-252) |

| DOPAC | |||

| Cmax (ng/mL) | - | - | 83 (72-95) |

| AUC₀-t (ng*h/mL) | - | - | 87 (76-99) |

Data presented as geometric least squares mean ratios of SD-1077 to L-DOPA.

These data indicate that while the absorption of deuterated L-DOPA is similar to that of L-DOPA, the resulting deuterated dopamine has a higher peak concentration (Cmax) and overall exposure (AUC), confirming a slower metabolic breakdown by enzymes like MAO[1][3]. This is further supported by the slightly lower exposure to the dopamine metabolite DOPAC (3,4-dihydroxyphenylacetic acid)[1].

Experimental Protocols

Synthesis of Deuterated L-DOPA (Conceptual Protocol)

While the precise, proprietary synthesis protocol for a specific drug candidate like SD-1077 is not publicly available, a general approach for the synthesis of deuterated L-DOPA can be outlined based on established chemical principles. One common method involves the deuteration of a suitable precursor followed by enzymatic or chemical conversion to the final product.

Objective: To synthesize tri-deuterated L-DOPA ((2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl)propanoic acid).

Materials:

-

3,4-Dimethoxyphenylacetonitrile

-

Deuterium gas (D₂)

-

Raney Nickel catalyst

-

Deuterated acid (e.g., DCl in D₂O)

-

Ammonia

-

Hydrogen bromide (HBr)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Methodology:

-

Reductive Deuteration: The starting material, 3,4-dimethoxyphenylacetonitrile, is subjected to catalytic reduction using deuterium gas in the presence of a Raney Nickel catalyst. This step introduces deuterium at the benzylic position.

-

Hydrolysis and Amination (Strecker Synthesis Adaptation): The resulting deuterated intermediate is then hydrolyzed in the presence of deuterated acid and ammonia. This modified Strecker synthesis introduces a deuterated amino group and a carboxylic acid function.

-

Demethylation: The protective methyl groups on the catechol moiety are removed by treatment with a strong acid such as hydrobromic acid.

-

Purification: The final product, deuterated L-DOPA, is purified using techniques such as recrystallization and column chromatography to achieve high purity.

-

Chiral Resolution: If the synthesis results in a racemic mixture, chiral resolution is performed to isolate the desired L-enantiomer.

-

Characterization: The structure and isotopic purity of the final compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantification of Deuterated L-DOPA in Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of deuterated and non-deuterated L-DOPA and its metabolites in human plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the pharmacokinetic analysis of deuterated L-DOPA.

Materials and Reagents:

-

Deuterated L-DOPA (analyte) and its non-deuterated counterpart

-

Stable isotope-labeled internal standard (e.g., ¹³C₆-L-DOPA)

-

Human plasma (blank)

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add the internal standard solution.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate L-DOPA from its metabolites and endogenous interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for deuterated L-DOPA, non-deuterated L-DOPA, and the internal standard. For example:

-

L-DOPA: m/z 198 → 152

-

Deuterated L-DOPA (d₃): m/z 201 → 155

-

¹³C₆-L-DOPA (IS): m/z 204 → 158

-

-

Optimize cone voltage and collision energy for each transition to maximize sensitivity.

-

-

Method Validation:

-

The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

-

Visualizations

Signaling Pathway of L-DOPA

Caption: Metabolic pathway of deuterated L-DOPA in the brain.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a comparative pharmacokinetic study.

Conclusion

Deuteration of L-DOPA presents a compelling strategy to enhance its therapeutic potential by improving the metabolic stability of its active metabolite, dopamine. While the fundamental physical and chemical properties of deuterated L-DOPA are largely comparable to its non-deuterated counterpart, the kinetic isotope effect significantly alters its pharmacokinetic profile, leading to increased dopamine exposure. The analytical methods outlined in this guide provide a framework for the robust quantification and characterization of deuterated L-DOPA in biological matrices, which is essential for its continued development and clinical evaluation. Further research into the long-term efficacy and safety of deuterated L-DOPA is warranted to fully realize its potential in the management of Parkinson's disease.

References

- 1. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered behavioural and neurochemical profile of L-DOPA following deuterium substitutions in the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of L-DOPA-2,5,6-d3

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and storage requirements of isotopically labeled compounds is paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the stability of L-DOPA-2,5,6-d3, a deuterated form of L-DOPA, under various conditions. While specific quantitative stability data for L-DOPA-2,5,6-d3 is limited in publicly available literature, this guide extrapolates from extensive data on L-DOPA and discusses the expected impact of deuteration.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity of L-DOPA-2,5,6-d3. The following table summarizes the recommended storage conditions for L-DOPA-2,5,6-d3 in both solid form and in solution, based on information from various suppliers.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | Room Temperature | ≥ 4 years[1] | Store in a tightly closed container, protected from light and moisture.[2] |

| -20°C | ≥ 4 years[1] | Recommended for long-term storage. | |

| In Solvent | -80°C | 6 months | |

| -20°C | 1 month |

Note: For aqueous solutions, it is recommended to prepare them fresh. If storage is necessary, filter sterilization is advised.

Stability Profile of L-DOPA under Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following sections detail the degradation of L-DOPA under various stress conditions. It is important to note that due to the kinetic isotope effect, L-DOPA-2,5,6-d3 is expected to exhibit enhanced stability compared to its non-deuterated counterpart, particularly in pathways where the cleavage of a carbon-deuterium bond is the rate-limiting step.[3]

Hydrolytic Degradation

L-DOPA shows significant pH-dependent stability in aqueous solutions.

-

Acidic Conditions: L-DOPA is relatively stable in acidic solutions. Studies have shown minimal degradation when exposed to 0.1 N HCl.[4]

-

Neutral and Alkaline Conditions: Degradation of L-DOPA is accelerated in neutral and, particularly, in alkaline solutions.[4] In a solution with a pH greater than 10, significant degradation occurs, leading to the formation of a novel degradation product.[5][6]

Table 1: Hydrolytic Degradation of L-DOPA

| Condition | Temperature | Time | Degradation (%) | Reference |

| 0.1 N HCl | Heating | 4 hours | No degradation observed | [4] |

| 0.1 N NaOH | 55°C | 4 hours | 50.90 | [4] |

Oxidative Degradation

L-DOPA is highly susceptible to oxidation, a primary degradation pathway. The catechol moiety is readily oxidized to form semiquinone and quinone species, which can then undergo further reactions.[7][8] This process can be catalyzed by the presence of oxygen and metal ions.

Table 2: Oxidative Degradation of L-DOPA

| Condition | Observation | Reference |

| 30% H₂O₂ | Extensive degradation | [4] |

| Air Exposure | Leads to formation of colored products (melanin) | [5] |

Thermal Degradation

In the solid state, L-DOPA is thermally stable up to around 250°C.[9] However, in solution, elevated temperatures can accelerate degradation, particularly in neutral to alkaline conditions.

Table 3: Thermal Degradation of L-DOPA in Solution (pH 7.4)

| Temperature (°C) | Rate Constant (k) x 10⁻³ (h⁻¹) | Half-life (t₁/₂) (h) | Reference |

| 37 | 1.2 | 577.5 | [4] |

| 50 | 2.8 | 247.5 | [4] |

| 60 | 5.1 | 135.9 | [4] |

| 80 | 12.6 | 55.0 | [4] |

Photodegradation

Exposure to light can induce the degradation of L-DOPA, particularly in the presence of photosensitizers, leading to the formation of dopamine and carbon dioxide.[10] However, some studies have found L-DOPA to be stable under photolytic stress in the absence of sensitizers.[4]

Experimental Protocols

A robust stability-indicating analytical method is crucial for accurately assessing the stability of L-DOPA-2,5,6-d3. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.

Representative Stability-Indicating RP-HPLC Method for L-DOPA

This protocol is a synthesis of various validated methods found in the literature.[11][12][13][14][15]

-

Chromatographic System:

-

HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or a phosphate buffer at pH 2.5-3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 95:5 (v/v) ratio of buffer to organic modifier.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Column Temperature: 30°C.

-

-

Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve L-DOPA in the mobile phase or a suitable diluent (e.g., 0.1 N HCl) to obtain a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 10-100 µg/mL).

-

Sample Preparation: For drug products, a suitable extraction procedure should be developed to isolate L-DOPA from the matrix.

-

-

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature or heat at a controlled temperature for a specified period. Neutralize the solution before injection.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. For solutions, heat at a controlled temperature (e.g., 80°C).

-

Photodegradation: Expose the drug substance (solid and in solution) to UV and visible light in a photostability chamber.

-

-

Method Validation:

-

Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

-

Visualizations

Degradation Pathways of L-DOPA

The degradation of L-DOPA can proceed through several pathways, primarily involving oxidation and decarboxylation. The following diagram illustrates the major degradation routes.

Caption: Major degradation pathways of L-DOPA.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

References

- 1. caymanchem.com [caymanchem.com]

- 2. clinivex.com [clinivex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of l-DOPA-derived melanin and a novel degradation product formed under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Levodopa Deactivates Enzymes that Regulate Thiol-Disulfide Homeostasis and Promotes Neuronal Cell Death - Implications for Therapy of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bch.ro [bch.ro]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ijsit.com [ijsit.com]

- 15. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of L-DOPA-2,5,6-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-DOPA-2,5,6-d3 in various solvents. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the extensively studied solubility of its non-deuterated counterpart, L-DOPA. The isotopic substitution is not expected to significantly alter the solubility characteristics. All quantitative data is presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for solubility determination and visualizations of relevant biological pathways are also included to support researchers in their drug development and scientific endeavors.

Core Data Presentation: Solubility of L-DOPA

The solubility of L-DOPA is highly dependent on the solvent and the pH of the medium. As a zwitterionic molecule, its solubility is lowest near its isoelectric point and increases in acidic or basic conditions.

| Solvent System | Temperature (°C) | Solubility |

| Aqueous Solvents | ||

| Water | Ambient | Sparingly soluble[1] |

| Water | Ambient | 1.65 mg/mL (66 mg/40 mL)[2] |

| Water | Ambient | ~3.3 mg/mL[1] |

| Water | Ambient | 0.99 mg/mL (5 mM)[3] |

| Water with gentle warming | Not Specified | ≥6.57 mg/mL[4] |

| Acidic Aqueous Solutions | ||

| 1 M Hydrochloric Acid | Ambient | Freely soluble[2] |

| 0.1 M Hydrochloric Acid | Ambient | Sparingly soluble[2] |

| 1 eq. Hydrochloric Acid | Ambient | 9.86 mg/mL (50 mM)[3] |

| 0.1 M HCl (with ultrasonic, warming, and pH adjustment to 2) | 60 | 20 mg/mL (101.43 mM)[5] |

| Dilute Hydrochloric Acid | Ambient | Freely soluble[2] |

| Dilute Formic Acid | Ambient | Freely soluble[2] |

| pH 1.5 (0.1 M or 0.2 M HCl / 0.1 M Citric Acid) | 30 ± 2 | ~12 mg/mL[6] |

| pH 3.0 - 3.5 (0.1 M Citric/Citrate Buffer) | 30 ± 2 | ~5 mg/mL[6] |

| Organic Solvents | ||

| Ethanol (96%) | Ambient | Practically insoluble[2] |

| Methanol | Not Specified | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Ambient | 2 mg/mL (10.14 mM) (with ultrasonic and warming)[5] |

| Benzene | Ambient | Practically insoluble[2] |

| Chloroform | Ambient | Practically insoluble[2] |

| Ethyl Acetate | Ambient | Practically insoluble[2] |

Experimental Protocols

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is recommended for obtaining reliable and reproducible solubility data.

Objective: To determine the equilibrium solubility of L-DOPA-2,5,6-d3 in a specific solvent.

Materials:

-

L-DOPA-2,5,6-d3 (crystalline solid)

-

Solvent of interest (e.g., water, buffer of specific pH, organic solvent)

-

Glass vials or flasks with screw caps

-

Orbital shaker or other suitable agitation device with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of L-DOPA-2,5,6-d3 to a known volume of the solvent in a glass vial or flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Seal the vials/flasks to prevent solvent evaporation.

-

Place the samples in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, remove the samples from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

For further clarification and removal of any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of L-DOPA-2,5,6-d3 of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of L-DOPA-2,5,6-d3 in the sample by comparing its analytical response to the calibration curve.

-

Notes:

-

It is crucial to ensure that the temperature is strictly controlled throughout the experiment as solubility is temperature-dependent.

-

The stability of L-DOPA-2,5,6-d3 in the chosen solvent and under the experimental conditions should be assessed to ensure that no degradation occurs during the equilibration period.

-

All measurements should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

L-DOPA Metabolic Pathway

The primary metabolic pathway of L-DOPA involves its conversion to dopamine, a critical neurotransmitter. This process is central to its therapeutic effect in conditions like Parkinson's disease.

Caption: Biosynthesis of catecholamines from L-Tyrosine, highlighting the central role of L-DOPA.

Dopamine Signaling Pathway

Upon its synthesis from L-DOPA, dopamine exerts its effects by binding to and activating dopamine receptors, which triggers a downstream signaling cascade.

Caption: Simplified schematic of the D1 receptor-mediated dopamine signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of L-DOPA-2,5,6-d3.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

References

The Mechanism of Action of Deuterated L-DOPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. However, long-term L-DOPA treatment is often complicated by the emergence of motor fluctuations and dyskinesias. Deuterated L-DOPA, a novel formulation, has been developed to address these limitations by leveraging the kinetic isotope effect. This technical guide provides an in-depth exploration of the mechanism of action of deuterated L-DOPA, focusing on its pharmacokinetics, pharmacodynamics, and the underlying principles of its enhanced therapeutic profile. We present a comprehensive summary of quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Deuterating L-DOPA

L-DOPA, the metabolic precursor to dopamine, effectively alleviates the motor symptoms of Parkinson's disease by replenishing depleted dopamine levels in the brain.[1] However, the therapeutic window of L-DOPA narrows over time, leading to a "wearing-off" phenomenon and the development of L-DOPA-induced dyskinesias (LID). These complications are largely attributed to the pulsatile stimulation of dopamine receptors resulting from the short half-life of L-DOPA and the progressive loss of dopamine neuron terminals that would normally buffer and regulate dopamine levels.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, offers a promising strategy to improve the pharmacokinetic profile of L-DOPA. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect (KIE) .[2] In the context of L-DOPA, deuteration at specific positions is designed to reduce the rate of enzymatic breakdown of its metabolic product, dopamine, thereby prolonging its action in the brain.[3]

Mechanism of Action: The Kinetic Isotope Effect in Dopamine Metabolism

The primary mechanism by which deuterated L-DOPA exerts its enhanced therapeutic effect is through the alteration of dopamine metabolism. After crossing the blood-brain barrier, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). Dopamine is then primarily metabolized in the brain by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

The enzymatic degradation of dopamine by MAO involves the cleavage of a C-H bond at the alpha-carbon of the dopamine side chain.[4] Preclinical studies have focused on L-DOPA molecules with deuterium substitutions at the alpha and beta carbons of the side chain, such as D3-L-DOPA. When this deuterated L-DOPA is converted to deuterated dopamine, the stronger C-D bond at the alpha-carbon slows down the rate of oxidation by MAO.[2][4] This reduced rate of metabolism leads to a longer residence time of dopamine in the synaptic cleft, providing a more sustained and stable stimulation of dopamine receptors. The kinetic deuterium isotope effect for the deamination of dopamine by MAO has been shown to be significant, with a VH/VD ratio ranging from 1.5 to 5.5, indicating that hydrogen abstraction is a rate-limiting step in this metabolic pathway.[4]

Signaling Pathway of L-DOPA Metabolism and the Impact of Deuteration

The following diagram illustrates the metabolic pathway of L-DOPA and highlights the step at which deuteration exerts its primary effect.

Quantitative Data from Clinical and Preclinical Studies

Clinical studies with deuterated L-DOPA formulations, such as SD-1077, have demonstrated a significant impact on dopamine pharmacokinetics while maintaining a comparable safety profile to standard L-DOPA.

Pharmacokinetic Parameters of SD-1077 vs. L-DOPA in Healthy Volunteers

A single-dose, crossover study in healthy volunteers compared the pharmacokinetics of 150 mg of SD-1077 with 150 mg of standard L-DOPA, both co-administered with carbidopa. The key findings are summarized in the table below.

| Parameter | SD-1077/Carbidopa | L-DOPA/Carbidopa | Geometric Mean Ratio (90% CI) |

| L-DOPA/SD-1077 | |||

| Cmax (ng/mL) | - | - | 88.4 (75.9 - 103.1) |

| AUC0-t (ngh/mL) | - | - | 89.5 (84.1 - 95.3) |

| Dopamine | |||

| Cmax (ng/mL) | Significantly Higher | Lower | 1.80 (1.45 - 2.24) |

| AUC0-t (ngh/mL) | Significantly Higher | Lower | 2.06 (1.68 - 2.52) |

| Data from a study on SD-1077 in healthy volunteers.[3][5] |

Systemic exposure to dopamine was significantly higher after administration of SD-1077/carbidopa compared to L-DOPA/carbidopa.[5] The geometric mean ratios for dopamine Cmax and AUC0-t were 1.80 and 2.06, respectively, indicating a near doubling of systemic dopamine exposure with the deuterated formulation.[5] This was accompanied by a reduction in the ratio of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine, confirming a slower metabolic breakdown of deuterated dopamine by MAO.[5] The mean terminal half-life for both treatments was comparable.[3]

Experimental Protocols

The preclinical evaluation of deuterated L-DOPA has relied on established animal models of Parkinson's disease and neurochemical analysis techniques.

In Vivo Microdialysis for Dopamine Measurement in a Rodent Model

Objective: To measure extracellular dopamine levels in the striatum of 6-hydroxydopamine (6-OHDA)-lesioned rats following administration of deuterated L-DOPA or standard L-DOPA.

Methodology:

-

Animal Model: Unilateral 6-OHDA lesions are induced in the medial forebrain bundle of adult male Sprague-Dawley rats to create a model of Parkinson's disease.

-

Microdialysis Probe Implantation: Following a recovery period, a microdialysis guide cannula is stereotaxically implanted into the striatum of the lesioned hemisphere.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

-

Drug Administration: Deuterated L-DOPA (e.g., D3-L-DOPA) or standard L-DOPA is administered to the animals (e.g., via intraperitoneal injection).

-

Post-dosing Collection: Dialysate collection continues for several hours post-administration to monitor changes in extracellular dopamine levels.

-

Neurochemical Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Cylinder Test for Assessment of Motor Function

Objective: To evaluate the effect of deuterated L-DOPA on forelimb akinesia in 6-OHDA-lesioned rats.

Methodology:

-

Animal Model: As described in the microdialysis protocol.

-

Apparatus: A transparent glass cylinder is used, with mirrors placed behind it to allow for a 360° view of the animal's movements.

-

Procedure: The rat is placed in the cylinder, and its spontaneous exploratory behavior is recorded for a set period (e.g., 5-10 minutes).

-

Data Analysis: The number of times the rat rears up and touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously is counted.

-

Outcome Measure: The primary outcome is the percentage of contralateral (impaired) forelimb use, calculated as: (contralateral touches / (ipsilateral touches + contralateral touches)) x 100. An improvement in this score indicates a therapeutic effect.

Visualizations of Experimental and Logical Workflows

Preclinical Evaluation Workflow for Deuterated L-DOPA

The following diagram outlines a typical workflow for the preclinical assessment of a novel deuterated L-DOPA compound.

Conclusion

Deuterated L-DOPA represents a mechanistically driven approach to enhancing the therapeutic potential of the most effective treatment for Parkinson's disease. By leveraging the kinetic isotope effect, deuteration slows the metabolic breakdown of dopamine, leading to a more sustained dopaminergic stimulation. This improved pharmacokinetic profile has the potential to reduce motor fluctuations and L-DOPA-induced dyskinesias, thereby addressing significant unmet needs in the long-term management of Parkinson's disease. The data and methodologies presented in this guide provide a comprehensive overview of the scientific rationale and evidence supporting the continued development of deuterated L-DOPA as a promising therapeutic strategy.

References

- 1. L-DOPA - Wikipedia [en.wikipedia.org]

- 2. The pH dependence of kinetic isotope effects in monoamine oxidase A indicates stabilization of the neutral amine in the enzyme-substrate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three types of stereospecificity and the kinetic deuterium isotope effect in the oxidative deamination of dopamine as catalyzed by different amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of L-DOPA-2,5,6-d3 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-DOPA (levodopa) remains the cornerstone of treatment for Parkinson's disease, aiming to replenish depleted dopamine levels in the brain. The deuterated analog, L-DOPA-2,5,6-d3 (also known as SD-1077), has been developed to improve upon the pharmacokinetic profile of L-DOPA, potentially offering a more sustained therapeutic effect. This technical guide provides an in-depth analysis of the in vivo metabolic pathway of L-DOPA-2,5,6-d3, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic processes. Understanding the metabolic fate of this deuterated compound is crucial for optimizing its therapeutic use and for the development of future generations of Parkinson's disease therapies.

Introduction

L-DOPA's efficacy is often limited by its rapid peripheral metabolism, leading to a short half-life and the need for frequent dosing, which can contribute to motor fluctuations and dyskinesias. The strategic replacement of hydrogen atoms with deuterium at the 2, 5, and 6 positions of the L-DOPA molecule aims to slow down its enzymatic degradation, thereby prolonging its therapeutic window. This guide will explore the metabolic journey of L-DOPA-2,5,6-d3 within a biological system, focusing on the key enzymatic transformations and the resulting pharmacokinetic differences compared to non-deuterated L-DOPA.

In Vivo Metabolic Pathways of L-DOPA and L-DOPA-2,5,6-d3

The metabolism of L-DOPA, and by extension its deuterated form, is primarily governed by two key enzymes in the periphery: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT). Following its conversion to dopamine, monoamine oxidase (MAO) and COMT are the principal enzymes responsible for its further degradation. The deuterium substitution in L-DOPA-2,5,6-d3 is designed to introduce a kinetic isotope effect, slowing the rate of enzymatic reactions at the deuterated sites.

Primary Metabolic Pathways

The primary metabolic pathway of L-DOPA involves its conversion to dopamine by AADC. This is the desired therapeutic action, as dopamine can then act on dopaminergic receptors in the brain. However, a significant portion of orally administered L-DOPA is metabolized in the periphery before it can cross the blood-brain barrier. To counteract this, L-DOPA is almost always co-administered with a peripheral AADC inhibitor, such as carbidopa or benserazide.

Once formed, dopamine is metabolized by MAO to 3,4-dihydroxyphenylacetic acid (DOPAC) and by COMT to 3-methoxytyramine (3-MT). DOPAC can be further metabolized by COMT to homovanillic acid (HVA), and 3-MT can be metabolized by MAO to HVA.

L-DOPA itself can also be directly metabolized by COMT to form 3-O-methyldopa (3-OMD).

The deuteration in L-DOPA-2,5,6-d3 is anticipated to slow the MAO-mediated degradation of the resulting deuterated dopamine, leading to a longer half-life of the active neurotransmitter.

Metabolic pathway of L-DOPA-2,5,6-d3.

Quantitative Pharmacokinetic Data

A clinical study in healthy volunteers compared the single-dose pharmacokinetics of 150 mg L-DOPA-2,5,6-d3 (SD-1077) co-administered with 37.5 mg carbidopa (CD) to that of 150 mg standard L-DOPA with 37.5 mg carbidopa. The key findings are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of L-DOPA-d3 and L-DOPA

| Analyte | Treatment | Cmax (ng/mL) ± SD | AUC0-t (ng·h/mL) ± SD | AUC0-inf (ng·h/mL) ± SD |

| L-DOPA | L-DOPA/CD | 1580 ± 530 | 3200 ± 840 | 3320 ± 860 |

| L-DOPA-d3 | SD-1077/CD | 1390 ± 420 | 2850 ± 640 | 2960 ± 660 |

Data from Schneider et al. Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; SD: Standard Deviation.

Table 2: Pharmacokinetic Parameters of Dopamine and its Metabolites

| Analyte | Treatment | Cmax (ng/mL) ± SD | AUC0-t (ng·h/mL) ± SD |

| Dopamine | L-DOPA/CD | 2.9 ± 1.1 | 5.8 ± 2.2 |

| Dopamine-d3 | SD-1077/CD | 5.0 ± 1.9 | 11.6 ± 4.5 |

| DOPAC | L-DOPA/CD | 37.1 ± 11.7 | 104 ± 29 |

| DOPAC-d3 | SD-1077/CD | 30.6 ± 10.1 | 94 ± 31 |

| 3-OMD | L-DOPA/CD | 280 ± 60 | 3380 ± 720 |

| 3-OMD-d3 | SD-1077/CD | 320 ± 60 | 4360 ± 860 |

Data from Schneider et al. DOPAC: 3,4-dihydroxyphenylacetic acid; 3-OMD: 3-O-methyldopa.

The data indicates that while the systemic exposure to L-DOPA-d3 was slightly lower than that of L-DOPA, the resulting systemic exposure to deuterated dopamine was significantly higher.[1] This is consistent with the hypothesis that deuteration slows the metabolism of dopamine.

Experimental Protocols

The following section outlines a typical experimental protocol for an in vivo pharmacokinetic study of L-DOPA-2,5,6-d3, based on methodologies reported in the literature.

Study Design

A randomized, double-blind, two-period crossover study is a robust design for comparing the pharmacokinetics of L-DOPA-d3/carbidopa and L-DOPA/carbidopa. Healthy volunteers are typically enrolled to minimize variability. A washout period of at least one week should be implemented between treatment periods.

Typical experimental workflow for a crossover pharmacokinetic study.

Drug Administration and Sample Collection

-

Drug Administration: A single oral dose of L-DOPA-d3/carbidopa or L-DOPA/carbidopa is administered to fasted subjects.

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stabilized and stored at -70°C or lower until analysis.

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of L-DOPA, its deuterated form, and their metabolites in plasma.

-

Sample Preparation: Protein precipitation is a common and effective method for extracting the analytes from the plasma matrix. This typically involves adding a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

Chromatographic Separation: Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is used to separate the analytes.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and sensitivity.

Conclusion

The in vivo metabolism of L-DOPA-2,5,6-d3 follows the same primary pathways as non-deuterated L-DOPA, but with a key difference in the rate of dopamine degradation. The deuterium substitution leads to a slower breakdown of the resulting deuterated dopamine by MAO, which in turn increases its systemic exposure. This altered pharmacokinetic profile may translate into a more sustained dopaminergic stimulation in the central nervous system, potentially offering clinical benefits for individuals with Parkinson's disease. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and optimize the therapeutic potential of deuterated L-DOPA.

References

Methodological & Application

Application Notes and Protocols for the Use of L-DOPA-2,5,6-d3 as an Internal Standard

Introduction

L-3,4-dihydroxyphenylalanine (L-DOPA) is a crucial precursor to the neurotransmitter dopamine and is a primary treatment for Parkinson's disease.[1][2] Accurate quantification of L-DOPA in various biological and pharmaceutical matrices is essential for clinical monitoring, research, and drug development. The use of a stable isotope-labeled internal standard, such as L-DOPA-2,5,6-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5] This deuterated analog co-elutes with the unlabeled L-DOPA, experiencing similar ionization and matrix effects, which allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]

These application notes provide a detailed protocol for the quantification of L-DOPA in biological and plant matrices using L-DOPA-2,5,6-d3 as an internal standard with LC-MS/MS.

L-DOPA Metabolism Signaling Pathway

The following diagram illustrates the metabolic pathway of L-DOPA to dopamine.

Caption: Metabolic conversion of L-Tyrosine to L-DOPA and then to Dopamine.

Experimental Protocols

This section details the methodology for the quantification of L-DOPA using L-DOPA-2,5,6-d3 as an internal standard.

Materials and Reagents

-

L-DOPA analytical standard

-

Methanol (LC-MS grade)[1]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)[1]

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Hydrochloric acid (for stock solution preparation)[6]

-

Biological matrix (e.g., human plasma, plant tissue)

Standard Solution Preparation

-

L-DOPA Stock Solution (1 mg/mL): Accurately weigh and dissolve L-DOPA in 0.1 M HCl.

-

L-DOPA-2,5,6-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-DOPA-2,5,6-d3 in 0.1 M HCl.[6]

-

Working Standard Solutions: Prepare serial dilutions of the L-DOPA stock solution in the appropriate solvent (e.g., methanol/water) to create calibration standards.

-

Internal Standard Working Solution: Dilute the L-DOPA-2,5,6-d3 stock solution to a final concentration of 50 µg/mL in 10 mM HCl.[6]

Note: It is recommended to prepare solutions fresh due to the potential for L-DOPA oxidation.[7] Adding an antioxidant like ascorbic acid can improve stability.[7]

Sample Preparation

The following protocols are generalized and may require optimization for specific matrices.

A. Plant Material (e.g., Faba Bean Sprouts) [1]

-

Homogenize approximately 20-100 mg of fresh plant material in 1 mL of 80% methanol containing the internal standard (L-DOPA-2,5,6-d3).[1]

-

Centrifuge the homogenate to pellet solid debris.

-

Dilute the supernatant 10-1,000-fold with the initial mobile phase.[1]

-

The diluted sample is ready for direct injection into the LC-MS/MS system.[1]

B. Human Plasma [6]

-

Protein Precipitation: To 100 µL of plasma, add a specific volume of the internal standard working solution.

-

Add three volumes of cold acetonitrile to precipitate proteins.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical instrument parameters.

| Parameter | Setting 1[1] | Setting 2[6] |

| LC Column | Agilent Extend C18 (250 x 4.6 mm, 5 µm) or equivalent | Kinetex XB Core-Shell C18 (100 mm x 4.6 mm, 2.6 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water | 0.5% (v/v) Formic acid in ultrapure water |

| Mobile Phase B | 0.1% Formic acid in Methanol | Methanol |

| Flow Rate | 0.2 - 0.3 mL/min | Isocratic or gradient elution |

| Gradient | 3% B (0-5 min), 98% B (5-10 min), 3% B (10-25 min) | Not specified, typically a gradient is used for complex matrices. |

| Injection Volume | 20 µL | Not specified, typically 5-20 µL. |

| Column Temperature | 30 °C | Not specified, typically ambient or slightly elevated. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | L-DOPA: m/z 198 → 152 L-DOPA-2,5,6-d3: m/z 201 → 154 | L-DOPA: m/z 198.09 → 152.13 L-DOPA-2,5,6-d3: m/z 201.05 → 154.39 |

Analytical Workflow

The diagram below outlines the general workflow for the quantification of L-DOPA using an internal standard.

Caption: General workflow for L-DOPA quantification using an internal standard.

Data Presentation

The following tables summarize quantitative data from validated methods for L-DOPA analysis.

Table 1: Method Validation Parameters

| Parameter | Result 1[8] | Result 2[6] | Result 3[9] |

| Linear Range | 0.05 - 10 mg/L (R² = 0.99) | Up to 10,000 µg/L | 0.001 - 5.000 µg/mL |

| Limit of Detection (LOD) | 0.01 mg/L | Not specified | 0.4 ng/mL |

| Limit of Quantification (LOQ) | 0.05 mg/L | 15 µg/L | 1.1 ng/mL |

| Repeatability (RSD%) | 1.40% | CV% < 2.1% | 0.6% - 4.5% |

| Recovery (%) | 94.14 - 116.62% | 79 - 110% (IS-normalized) | 83% - 93% |

Table 2: Representative L-DOPA Concentrations in Plant Material

| Plant Tissue (Vicia faba) | L-DOPA Content (mg/g)[8] |

| Seeds | 4.72 ± 2.12 |

| Sprouts | 133.60 ± 5.65 |

Conclusion

The use of L-DOPA-2,5,6-d3 as an internal standard provides a robust and reliable method for the accurate quantification of L-DOPA in diverse and complex matrices. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for L-DOPA. The inherent advantages of stable isotope dilution, particularly with LC-MS/MS, ensure high precision and accuracy, which are critical for meaningful results in both research and clinical settings. When implementing these methods, careful consideration should be given to potential issues such as interference from natural heavy isotopes, especially when quantifying both deuterated and non-deuterated forms of L-DOPA simultaneously.[10][11][12]

References

- 1. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iris.unibas.it [iris.unibas.it]

- 10. research.rug.nl [research.rug.nl]

- 11. tandfonline.com [tandfonline.com]

- 12. Monitoring of the deuterated and nondeuterated forms of levodopa and five metabolites in plasma and urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of L-DOPA in Human Plasma using L-DOPA-2,5,6-d3 Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of Levodopa (L-DOPA) in human plasma using a stable isotope-labeled internal standard, L-DOPA-2,5,6-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology employs a straightforward protein precipitation for sample preparation, followed by a rapid and selective chromatographic separation. The mass spectrometric detection is performed in the Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and specificity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of L-DOPA concentrations.

Introduction

Levodopa (L-DOPA) is the primary and most effective therapeutic agent for the management of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. Monitoring the plasma concentrations of L-DOPA is crucial for optimizing therapeutic regimens and understanding its pharmacokinetic profile. LC-MS/MS has emerged as the preferred analytical technique for bioanalysis due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as L-DOPA-2,5,6-d3, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

Experimental

Materials and Reagents

-

L-DOPA analytical standard

-

L-DOPA-2,5,6-d3 (Internal Standard, IS)[1]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Perchloric acid (0.4 M)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes and general laboratory consumables

Preparation of Solutions

-

L-DOPA Stock Solution (1 mg/mL): Accurately weigh and dissolve L-DOPA in 0.1 M HCl.

-

L-DOPA-2,5,6-d3 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve L-DOPA-2,5,6-d3 in 0.1 M HCl.

-

Working Standard Solutions: Prepare serial dilutions of the L-DOPA stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation Protocol

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution and vortex briefly.

-

Add 200 µL of cold 0.4 M perchloric acid to precipitate proteins[2].

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or a shallow gradient depending on the required separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C[3] |

| Desolvation Temperature | 500°C[3] |

| Capillary Voltage | 1.5 kV[3] |

| Cone Gas Flow | 150 L/h[3] |

| Desolvation Gas Flow | 1000 L/h[3] |

Data Analysis

Quantification is performed by calculating the peak area ratio of L-DOPA to the L-DOPA-2,5,6-d3 internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model (1/x or 1/x²).

Quantitative Data Summary

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| L-DOPA | 198.1 | 152.1 | Optimized for instrument | 100 |

| L-DOPA-2,5,6-d3 (IS) | 201.1 | 154.1 | Optimized for instrument | 100 |

Note: Collision energy should be optimized for the specific mass spectrometer used.

The method is typically linear over a range of 5 to 5000 ng/mL in plasma, with a lower limit of quantification (LLOQ) of 5 ng/mL.[4]

Experimental Workflow Diagram

References

Application Note & Protocol: Quantitative Analysis of L-DOPA in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levodopa (L-DOPA) is the primary and most effective treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. L-DOPA is a precursor to dopamine and can cross the blood-brain barrier, which dopamine itself cannot. Once in the brain, L-DOPA is converted to dopamine, thereby replenishing the depleted neurotransmitter levels and alleviating motor symptoms.

Monitoring the concentration of L-DOPA in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. It helps in optimizing dosage regimens to maintain therapeutic efficacy while minimizing side effects. This application note provides a detailed protocol for the sensitive and selective quantification of L-DOPA in human plasma using a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. The use of a stable isotope-labeled internal standard, L-DOPA-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.

Principle of the Method

This method employs a simple protein precipitation step for plasma sample preparation, followed by chromatographic separation using reversed-phase liquid chromatography. The analyte (L-DOPA) and the internal standard (L-DOPA-d3) are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of L-DOPA to that of the internal standard.

Materials and Reagents

| Item | Supplier/Grade |

| L-DOPA (Levodopa) | USP or equivalent |

| L-DOPA-2,5,6-d3 | Certified Reference Material |